4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
785047-62-3 |
|---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-amino-N-(2-methylphenyl)-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C11H12N4O/c1-7-4-2-3-5-8(7)15-11(16)9-10(12)14-6-13-9/h2-6H,12H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
OXUQNPRORBXOCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=CN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide typically involves the reaction of 4-aminobenzohydrazide with 2′-methylacetophenone in the presence of a solvent such as absolute alcohol and a catalyst like glacial acetic acid . The mixture is stirred at a specific temperature to facilitate the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Anticancer Applications
The compound has been studied for its anticancer properties, particularly in the context of various cancer cell lines. Research indicates that imidazole derivatives, including 4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide, can exhibit cytotoxic effects against multiple types of cancer cells.
- Mechanism of Action : The anticancer activity is often attributed to the ability of imidazole derivatives to interact with DNA and inhibit cell proliferation. For instance, compounds similar to this compound have shown potent inhibition of cancer cell growth in leukemia, melanoma, and various solid tumors by inducing apoptosis and cell cycle arrest .
- Case Studies : In a study evaluating the anticancer effects of imidazole derivatives, it was found that certain modifications to the imidazole ring could enhance cytotoxicity against specific cancer types. For example, derivatives with additional functional groups demonstrated improved efficacy against breast and colon cancer cells .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activities.
- In Vitro Studies : Several studies have reported that imidazole derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The compound has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- Mechanism : The antimicrobial action is believed to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Synthetic Chemistry Applications
In addition to its biological activities, this compound serves as a valuable building block in synthetic organic chemistry.
- Synthesis of Derivatives : The compound is utilized to synthesize various other biologically active imidazole derivatives. Its structural framework allows for modifications that can lead to new compounds with enhanced pharmacological properties .
- Research Findings : Studies have demonstrated that derivatives synthesized from this compound can exhibit improved activity profiles compared to their parent compounds, making it a key intermediate in drug development .
Mechanism of Action
The mechanism of action of 4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogues, identified via cheminformatics analyses (), include:
Notes:
- The hydrochloride derivative (CAS 858221-77-9) shows near-identical core structure but improved solubility due to salt formation .
- AICAR (CAS 2627-69-2) diverges significantly with a ribosyl group, directing it toward nucleotide metabolism rather than receptor targeting .
Metabolic and Pharmacological Differences
- DIC (4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide): A prodrug metabolized via N-demethylation to yield 4-aminoimidazole-5-carboxamide, a core structure shared with the target compound. Hepatic microsomal enzymes mediate this conversion, which is inducible by barbiturates .
- Schiff Base and Thiazolidinone Derivatives: Derivatives of 5-amino-1H-imidazole-4-carboxamide (e.g., benzyl or aryl substitutions) exhibit antimicrobial activity, with thiazolidinones outperforming Schiff bases due to enhanced electrophilicity .
- 4-(Benzoylcarbamothioylamino)-1H-imidazole-5-carboxamide: The thiourea moiety increases binding affinity to enzymes like thioredoxin reductase, suggesting utility in oxidative stress-related pathologies .
Crystallographic and Stability Insights
- 5-Amino-1-(isopropylidene-D-ribityl)-1H-imidazole-4-carboxamide: X-ray studies reveal intramolecular hydrogen bonds between NH2 and carbonyl groups, stabilizing the conformation. Such interactions may be less pronounced in the o-tolyl analogue due to steric hindrance from the methyl group .
Key Research Findings
Pharmacological Activity Trends
- Antimicrobial Activity: Thiazolidinone derivatives (e.g., 5-amino-1-benzyl-1H-imidazole-4-carboxamide derivatives) show MIC values of 8–32 µg/mL against Staphylococcus aureus, surpassing Schiff bases (MIC 32–128 µg/mL) .
- Enzyme Inhibition: Thiourea derivatives (e.g., 10333-86-5) inhibit diaminopimelic acid dehydrogenase at IC50 ~5 µM, highlighting the role of sulfur in enzyme interaction .
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., 858221-77-9) exhibit aqueous solubility >10 mg/mL, whereas non-ionic forms (e.g., 5413-89-8) are sparingly soluble (<1 mg/mL) .
Biological Activity
4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide is a compound belonging to the imidazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C10H12N4O
- Molecular Weight : 204.23 g/mol
The presence of the imidazole ring is critical for its biological activity, as it is known to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives, including this compound, as anticancer agents. The following table summarizes key findings regarding its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A498 | 10.02 | Induction of apoptosis and cell cycle arrest |
| 786-O | 12.81 | Inhibition of tubulin polymerization |
| HeLa | 0.4 | Disruption of microtubule dynamics |
- Tubulin Inhibition : Similar to other imidazole derivatives, this compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This effect has been observed in various cancer cell lines, indicating a potential pathway for inducing cytotoxicity.
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, evidenced by increased levels of caspase-3 activation.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits significant anti-inflammatory effects. A comparative analysis with indomethacin revealed the following results:
| Compound | IC50 COX-1 (µg/ml) | IC50 COX-2 (µg/ml) |
|---|---|---|
| Indomethacin | 91.57 | 42.66 |
| This compound | 40.04 | 27.76 |
This data indicates that the compound is more effective than indomethacin in inhibiting COX enzymes, which are crucial in mediating inflammatory responses.
Case Studies and Research Findings
Several studies have evaluated the biological activity of imidazole derivatives, including the target compound:
- A study conducted by researchers at PubChem reported that compounds with similar structures showed promising anticancer activities against various cell lines.
- An investigation into the structure-activity relationship (SAR) indicated that modifications on the imidazole ring significantly influence biological activity, emphasizing the importance of substituents like the o-tolyl group for enhancing efficacy against cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
